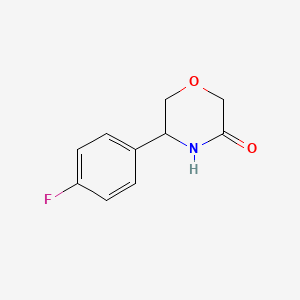

5-(4-Fluorophenyl)morpholin-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10FNO2 |

|---|---|

Molekulargewicht |

195.19 g/mol |

IUPAC-Name |

5-(4-fluorophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

InChI-Schlüssel |

DGZJMYVFCAVJPP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Synthetic Strategies for 5 4 Fluorophenyl Morpholin 3 One and Its Analogues

Conventional Chemical Synthesis Pathways

The synthesis of the 5-(4-Fluorophenyl)morpholin-3-one scaffold can be approached through several conventional chemical methods. These are broadly categorized into multi-step reaction sequences and more streamlined one-pot methodologies.

Multi-step Reaction Sequences for Morpholin-3-one (B89469) Ring Formation

Multi-step syntheses are a common approach to constructing the morpholin-3-one ring system, offering flexibility in the introduction of various substituents. A plausible multi-step pathway to this compound would typically involve the initial synthesis of a key intermediate, followed by a cyclization step to form the heterocyclic ring.

One general and illustrative approach involves the reaction of an appropriately substituted amino alcohol with a haloacetyl halide. For the target compound, this would likely start with a 2-amino-1-(4-fluorophenyl)ethanol (B1265664) derivative. This precursor can be synthesized from 4-fluorostyrene (B1294925) oxide or 4-fluoromandelic acid derivatives. The amino alcohol is then reacted with a haloacetyl halide, such as chloroacetyl chloride, to form an N-(2-hydroxy-2-(4-fluorophenyl)ethyl)chloroacetamide intermediate. The final step is an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then displaces the halide to form the morpholin-3-one ring.

A representative multi-step synthesis for a related compound, 4-(4-aminophenyl)morpholin-3-one, involves reacting N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to yield 4-phenylmorpholin-3-one (B154935). mdpi.com This is followed by nitration and subsequent reduction to obtain the final product. mdpi.com This highlights a common strategy of building the morpholine (B109124) ring first and then modifying the aryl substituent.

Another established multi-step process for a related structure involves the reaction of 2-(2-chloroethoxy)acetyl chloride with an aniline (B41778) derivative. For instance, 4-nitro-aniline reacts with 2-(2-chloroethoxy)acetyl chloride to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. mdpi.com This intermediate is then cyclized in the presence of a base like potassium carbonate to yield 4-(4-nitrophenyl)morpholin-3-one, which can be further functionalized. mdpi.com While this specific example leads to a 4-aryl-morpholin-3-one, the fundamental chemistry of forming the morpholin-3-one ring via intramolecular cyclization of a haloacetamide is a key takeaway.

One-Pot Reaction Methodologies

One-pot reactions offer a more efficient and atom-economical approach to the synthesis of morpholin-3-ones by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates.

A notable one-pot method for synthesizing substituted morpholines is the Ugi four-component condensation (U-4CC). wikipedia.orgorganic-chemistry.org This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org To synthesize a 5-substituted morpholin-3-one, a bifunctional starting material is required. For example, the reaction of an α-hydroxy aldehyde or ketone, an amine, an isocyanide, and an azidoacetic acid could be envisioned. The resulting Ugi adduct would contain both the necessary alcohol and azide (B81097) functionalities for a subsequent intramolecular cyclization via a Staudinger reaction or reduction of the azide followed by cyclization. A study on the de novo assembly of highly substituted morpholines demonstrated the use of an Ugi reaction followed by a base-mediated cyclization to yield morpholine derivatives. acs.orgrsc.orgnih.gov

Another one-pot strategy involves domino reactions. For instance, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines has been developed for the synthesis of dihydroquinazolines and quinazolin-4(ones). acs.org While not directly yielding a morpholinone, this illustrates the power of one-pot multicomponent reactions in constructing complex heterocycles. acs.org

Utilization of Specific Precursors and Reagents

The choice of precursors and reagents is critical in directing the synthesis towards the desired this compound.

Key Precursors:

4-Fluorophenyl-substituted building blocks: The synthesis would necessitate a precursor containing the 4-fluorophenyl group. Examples include 4-fluorobenzaldehyde, 4-fluorostyrene oxide, or a derivative of 4-fluorophenylglycine.

Amino alcohol derivatives: A common precursor is a 2-amino-1-(4-fluorophenyl)ethanol derivative.

Haloacetylating agents: Chloroacetyl chloride and bromoacetyl bromide are frequently used to introduce the carboxamide portion of the morpholinone ring.

Key Reagents:

Bases: A variety of bases are employed for the cyclization step, including sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K2CO3). acs.orgrsc.orgnih.gov The choice of base can significantly impact the reaction yield and efficiency. acs.orgrsc.orgnih.gov

Solvents: Common solvents for these reactions include acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). acs.orgrsc.orgnih.gov

The table below summarizes the reagents and conditions used in the synthesis of related morpholine derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Precursors | Reagents and Conditions | Product Type | Reference |

| Intramolecular Cyclization | N-(2-hydroxyethyl)aniline, Chloroacetyl chloride | NaOH, H2O, DCM; then aq. KOH, IPA | 4-Phenylmorpholin-3-one | researchgate.net |

| Ugi-Cyclization | Amine, Aldehyde/Ketone, Isocyanide, NaN3 | 1. MeOH; 2. NaH, CH3CN, 0 °C to rt | Substituted Morpholines | acs.orgrsc.orgnih.gov |

| Intramolecular Cyclization | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | K2CO3, Acetonitrile, boiling | 4-(4-Nitrophenyl)morpholin-3-one | mdpi.com |

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. This is achieved through asymmetric catalysis and enzymatic biotransformations.

Asymmetric Catalysis in Morpholinone Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral morpholinones. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction.

A significant breakthrough in this area is the chiral phosphoric acid (CPA)-catalyzed enantioselective synthesis of C3-substituted morpholinones. acs.orgacs.org This method involves the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols. acs.orgacs.org For the synthesis of a chiral this compound, one could envision reacting a 4-fluorophenylglyoxal derivative with an appropriate amino alcohol in the presence of a chiral phosphoric acid catalyst. The reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl shift, yielding the morpholinone with high enantioselectivity. acs.org In a study by Zhu and coworkers, various C3-aryl morpholinones were synthesized with excellent yields and enantiomeric excesses (up to 92% ee). acs.org

Another strategy involves the asymmetric hydrogenation of unsaturated morpholines. rsc.orgnih.gov This would entail the synthesis of a 5-(4-fluorophenyl)-2,3-dihydro-morpholin-3-one precursor, which is then asymmetrically hydrogenated using a chiral metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand, to introduce the desired stereocenter. rsc.orgnih.gov

The table below presents examples of chiral catalysts and the corresponding enantiomeric excesses achieved in the synthesis of related chiral morpholine derivatives.

| Catalyst System | Reaction Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid (S)-5a | Domino [4+2] heteroannulation / 1,2-aryl shift | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Up to 92% | acs.org |

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Unsaturated Morpholines | Up to 99% | rsc.orgnih.gov |

Enzymatic Biotransformations for Chiral Induction

Enzymatic biotransformations provide an environmentally friendly and highly selective alternative for producing enantiomerically pure compounds. Lipases are a commonly used class of enzymes for the kinetic resolution of racemic mixtures. mdpi.comjocpr.comnih.govmdpi.com

In the context of this compound, an enzymatic kinetic resolution could be applied to a racemic mixture of a suitable precursor, such as a racemic 2-amino-1-(4-fluorophenyl)ethanol derivative. A lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), could be used to selectively acylate one of the enantiomers of the amino alcohol. mdpi.comnih.gov The resulting acylated and unreacted enantiomers can then be separated. The enantiomerically pure amino alcohol can subsequently be carried forward to synthesize the desired enantiomer of this compound through the multi-step pathway described earlier.

Dynamic kinetic resolution (DKR) is an even more powerful chemoenzymatic approach that can theoretically convert a racemate into a single enantiomer with a 100% yield. wikipedia.org This involves the combination of an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. For the synthesis of chiral this compound, a DKR of a racemic amino alcohol precursor could be achieved using a lipase in combination with a racemization catalyst. nih.gov

The following table summarizes the use of enzymes in the resolution of related chiral building blocks.

| Enzyme | Reaction Type | Substrate | Key Findings | Reference |

| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution | Racemic acyloins | High enantioselectivity (97% ee) | wikipedia.org |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | 2-(Quinolin-8-yl)benzylalcohols | High enantioselectivity (E = 120) | nih.gov |

| Pseudomonas Lipase (Amano PS) | Hydrolysis of amino acid esters | Racemic amino acid esters | High reactivity and selectivity for L-amino acid esters | nih.gov |

Green Chemistry Approaches to Sustainable Synthesis

The pursuit of sustainable synthetic routes to morpholin-3-ones and related heterocyclic frameworks has led to the exploration of various green chemistry principles. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key strategies include the development of catalytic systems, one-pot procedures, and the use of environmentally benign solvents.

A significant advancement in the sustainable synthesis of related heterocyclic compounds, such as 2-oxazolines from N-(2-hydroxyethyl)amides, involves the use of metal-free organocatalysis. organic-chemistry.orgnih.govacs.org For instance, a biomimetic catalytic protocol utilizing a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst, tris(o-phenylenedioxy)cyclotriphosphazene (TAP-1), has been developed for the dehydrative cyclization of N-(2-hydroxyethyl)amides. organic-chemistry.orgnih.govacs.org This method offers a sustainable alternative to traditional approaches that often rely on metal catalysts or stoichiometric dehydrating agents. organic-chemistry.org The reaction proceeds with high atom economy, producing water as the primary byproduct. thieme-connect.com The catalyst can be used in low loadings and promotes the reaction in good to excellent yields (up to 99%). nih.govacs.orgthieme-connect.com

Table 1: Organocatalytic Dehydrative Cyclization of N-(2-hydroxyethyl)amides

The choice of solvent is a critical factor in the environmental impact of a synthetic process. While many traditional organic syntheses employ volatile and often toxic solvents, research into greener alternatives is ongoing. In some patented processes for the preparation of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the drug Rivaroxaban, the use of solvents like methanol (B129727) and toluene (B28343) is described. google.comgoogle.com While common, these solvents have recognized environmental and health concerns. Future work in this area could focus on replacing these with safer alternatives such as water, supercritical fluids, or bio-derived solvents. For instance, one patented process for a related compound mentions crystallization from an acetone/water mixture, which is a step towards using more benign solvent systems. google.com

Table 2: Solvent and Catalyst in Morpholin-3-one Analogue Synthesis

Structural Elucidation and Analytical Characterization of 5 4 Fluorophenyl Morpholin 3 One

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are paramount in elucidating the molecular framework of 5-(4-Fluorophenyl)morpholin-3-one by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The protons on the morpholinone ring would likely appear as complex multiplets due to spin-spin coupling. The protons on the fluorophenyl ring would show a characteristic pattern, typically two doublet of doublets, due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the lactam (a cyclic amide) would be observed at a characteristic downfield shift. The carbons of the fluorophenyl group would show distinct signals, with their chemical shifts influenced by the electronegative fluorine atom, which also introduces C-F coupling.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY would reveal which protons are coupled to each other, helping to trace the spin systems within the morpholinone ring. HSQC would correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| CH₂ (adjacent to O) | ~4.2-4.4 | ~65-70 |

| CH₂ (adjacent to C=O) | ~3.5-3.7 | ~40-45 |

| CH (adjacent to N) | ~5.0-5.2 | ~55-60 |

| Aromatic CH (ortho to F) | ~7.1-7.3 | ~115-117 (d, J≈22 Hz) |

| Aromatic CH (meta to F) | ~7.4-7.6 | ~128-130 (d, J≈8 Hz) |

| Aromatic C (ipso to F) | - | ~160-163 (d, J≈245 Hz) |

| Aromatic C (attached to N) | - | ~140-142 |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₀FNO₂), the expected monoisotopic mass would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm) confirming the proposed formula. chemaxon.com

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Calculated Exact Mass | 209.0696 |

| Expected Ion (e.g., [M+H]⁺) | 210.0774 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the lactam. uobabylon.edu.iqpg.edu.plpg.edu.pl The frequency of this band can provide clues about the ring size and strain. youtube.comnih.gov Other key absorptions would include C-N stretching, C-O-C stretching of the ether linkage, and various bands corresponding to the aromatic C-H and C=C bonds of the fluorophenyl ring. uobabylon.edu.iq The C-F bond also gives rise to a characteristic strong absorption.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactam) | 1680-1700 | Strong |

| Aromatic C=C | 1500-1600 | Medium |

| C-O-C (Ether) | 1100-1200 | Strong |

| C-F | 1150-1250 | Strong |

| Aromatic C-H | 3000-3100 | Medium-Weak |

| Aliphatic C-H | 2850-2960 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of this compound from reaction mixtures and for the assessment of its purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector (e.g., UV-Vis), the purity of the compound can be quantified, typically aiming for a purity of >98% for research-grade material. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. youtube.com The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula. stackexchange.com For this compound (C₁₀H₁₀FNO₂), the experimental results for C, H, and N should agree with the theoretical percentages to within a narrow margin (typically ±0.4%), providing strong evidence for the assigned empirical formula.

Theoretical Elemental Composition

| Element | Mass Percentage (%) |

| Carbon (C) | 57.41 |

| Hydrogen (H) | 4.82 |

| Fluorine (F) | 9.08 |

| Nitrogen (N) | 6.70 |

| Oxygen (O) | 15.29 |

Derivatization and Structure Activity Relationship Sar Investigations of 5 4 Fluorophenyl Morpholin 3 One Derivatives

Rational Design Principles for Structural Modification

The design of novel derivatives of 5-(4-fluorophenyl)morpholin-3-one is guided by established medicinal chemistry principles. The core structure contains several key features that can be targeted for modification: the morpholin-3-one (B89469) ring, the pendant 4-fluorophenyl group, and the nitrogen and carbon atoms within the heterocyclic ring, which can be substituted.

Rational design principles for modifying this scaffold include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve physicochemical or pharmacokinetic properties. For instance, the morpholin-3-one core could be replaced with a thiomorpholin-3-one (B1266464) or piperazin-2-one (B30754) to probe the importance of the oxygen atom.

Structure-Based and Ligand-Based Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features required for biological activity. nih.govnih.govyoutube.com By identifying the key interactions of the this compound scaffold with its biological target, new molecules with enhanced affinity and selectivity can be designed. nih.gov

Conformational Restriction: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by introducing larger substituents or by forming additional ring systems.

Systematic Chemical Modifications on the Morpholin-3-one Core

The morpholin-3-one core offers several positions for systematic chemical modification to explore the structure-activity relationship (SAR).

N-4 Position: The nitrogen atom at position 4 is a common site for derivatization. Alkylation, arylation, or acylation at this position can significantly influence the compound's properties. For example, the synthesis of 4-benzylmorpholin-3-one (B1279983) has been reported, demonstrating the feasibility of introducing substituents at this position. acs.orgnih.gov

C-2, C-5, and C-6 Positions: The carbon atoms of the morpholine (B109124) ring can also be substituted. The introduction of alkyl or aryl groups can impact the molecule's lipophilicity and steric profile. For instance, studies on related morpholin-3-one derivatives have shown that substitution at the C-6 position with groups like (4-nitrophenoxy)methyl or 4-chlorophenoxy can lead to compounds with significant biological activity. nih.gov

Carbonyl Group Modification: The carbonyl group at position 3 is crucial for the lactam structure. While less common, modifications at this position, such as reduction to an alcohol or conversion to a thiocarbonyl, could be explored to understand its role in target binding.

The following table summarizes some examples of modifications on the morpholin-3-one core found in related compounds.

| Position of Modification | Type of Modification | Example Substituent | Observed or Potential Impact |

| N-4 | Alkylation | Benzyl | Alteration of steric and electronic properties |

| C-6 | Aryloxymethyl | (4-Nitrophenoxy)methyl | Potential for enhanced biological activity |

| C-6 | Aryloxy | 4-Chlorophenoxy | Modulation of lipophilicity and target interaction |

Exploration of Substituent Effects on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group at the C-5 position is a key feature of the parent compound. The fluorine atom can participate in hydrogen bonding and alter the electronic properties of the phenyl ring. Systematic exploration of substituent effects on this moiety is crucial for optimizing activity.

Positional Isomers: Moving the fluorine atom to the ortho or meta positions would help to understand the spatial requirements for interaction with the biological target.

Electronic Effects: Replacing the fluorine atom with other electron-withdrawing groups (e.g., -Cl, -Br, -CN, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can probe the importance of the electronic nature of the aromatic ring. For example, in a series of related 4-phenylmorpholin-3-one (B154935) derivatives, the presence of a 4-chloro or 4-methoxy substituent on the phenyl ring at the N-4 position was found to be important for their biological effects. nih.gov

Steric Effects: Introducing bulkier substituents on the phenyl ring could define the steric limits of the binding pocket.

The table below illustrates potential modifications to the 4-fluorophenyl group and their rationale.

| Modification Type | Example Substituent | Position on Phenyl Ring | Rationale |

| Halogen Substitution | -Cl, -Br | 4 | Investigate the effect of halogen size and electronegativity |

| Electron-Donating Group | -CH₃, -OCH₃ | 4 | Probe the influence of increased electron density |

| Electron-Withdrawing Group | -CN, -NO₂ | 4 | Assess the impact of reduced electron density |

| Positional Isomerism | -F | 2 or 3 | Determine the optimal position for the fluorine substituent |

Introduction of Diverse Pharmacophoric Groups and Bioisosteric Replacements

To enhance biological activity or to target different receptors, diverse pharmacophoric groups can be introduced into the this compound scaffold. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. arxiv.org

Hydrogen Bond Donors and Acceptors: Introducing groups capable of forming hydrogen bonds, such as hydroxyl, amino, or carboxyl groups, can lead to stronger interactions with the target protein.

Hydrophobic Moieties: Adding lipophilic groups can enhance binding to hydrophobic pockets in the target and may improve membrane permeability.

Charged Groups: The introduction of acidic or basic centers can facilitate salt formation and improve solubility or allow for ionic interactions with the target.

Bioisosteric Replacements: The replacement of the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) or the morpholin-3-one oxygen with sulfur (thiomorpholin-3-one) can lead to improved potency, selectivity, or metabolic stability. pharmacy180.com For example, the synthesis of thiomorpholin-3-one derivatives has been explored in different contexts. acs.orgnih.gov

Stereochemical Influences on Biological Activity and Selectivity

The C-5 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicities.

Enantioselective Synthesis: The development of stereoselective synthetic methods is crucial to obtain pure enantiomers. nih.gov Chiral phosphoric acid-catalyzed enantioselective synthesis has been reported for C-3 substituted morpholinones, indicating that similar strategies could be applied to synthesize enantiomerically pure 5-aryl-morpholin-3-ones. researchgate.net

Biological Evaluation of Enantiomers: The separate evaluation of the (R)- and (S)-enantiomers is essential to determine which isomer is responsible for the desired biological activity (the eutomer) and which may be inactive or contribute to off-target effects (the distomer). For example, (5R)-5-phenylmorpholin-3-one is commercially available, suggesting that methods for resolving or synthesizing specific enantiomers exist. sigmaaldrich.com

Diastereomers: Further substitution on the morpholin-3-one ring can introduce additional chiral centers, leading to the formation of diastereomers, which will also likely exhibit different biological profiles.

The investigation of stereochemistry is a critical aspect of the SAR studies of this compound derivatives, with the potential to lead to more potent and selective drug candidates.

Computational and in Silico Studies of 5 4 Fluorophenyl Morpholin 3 One Scaffolds

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of 5-(4-Fluorophenyl)morpholin-3-one derivatives with various biological targets. For instance, studies on similar morpholine-containing scaffolds have demonstrated their potential as inhibitors of enzymes like EGFR tyrosine kinase. nih.gov

In a typical molecular docking study of a this compound derivative, the compound would be docked into the active site of a target protein, such as a kinase or a receptor. The simulation would predict the binding energy, which is an estimate of the binding affinity, and the specific interactions formed between the ligand and the protein's amino acid residues. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com For example, the fluorine atom of the 4-fluorophenyl group could engage in specific halogen bonding or hydrophobic interactions within the binding pocket, potentially enhancing binding affinity and selectivity. mdpi.com The morpholin-3-one (B89469) core can act as a hydrogen bond acceptor, a feature often crucial for anchoring a ligand within a protein's active site. scispace.com

The results of molecular docking simulations are often presented in a table summarizing the binding affinities and key interacting residues.

Table 1: Example of Molecular Docking Results for a this compound Derivative against a Kinase Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | Kinase X | -8.5 | Met793, Leu718, Val726, Ala743 | Lys745 |

| Derivative A | Kinase X | -9.2 | Met793, Leu844, Cys797 | Asp855 |

| Derivative B | Kinase X | -8.9 | Leu718, Phe856, Gly796 | Met793 |

This is an illustrative table based on typical docking study data.

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Pharmacophore Development

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore models can be developed from a set of known active compounds. nih.gov For the this compound scaffold, a set of analogues with varying biological activities would be aligned to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

A resulting pharmacophore model might consist of a hydrophobic feature corresponding to the 4-fluorophenyl ring, a hydrogen bond acceptor from the carbonyl group of the morpholin-3-one ring, and potentially other features depending on the substitution patterns of the active analogues. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired features and potential biological activity. researchgate.net

Structure-Based Pharmacophore Generation

If the crystal structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interaction points within the ligand-binding site. nih.govnih.gov Features such as hydrogen bond donors and acceptors from the protein's active site residues and hydrophobic regions are mapped out. rsc.org

For a target of this compound, a structure-based pharmacophore would highlight the complementary features of the binding pocket. This model provides a blueprint for designing new ligands that fit optimally into the active site and form favorable interactions, guiding the de novo design of novel and potent derivatives.

Table 2: Common Pharmacophoric Features for a Hypothetical Kinase Inhibitor based on the this compound Scaffold

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Aromatic Ring | 4-Fluorophenyl group |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the morpholin-3-one ring |

| Hydrophobic Center | Phenyl ring |

| Hydrogen Bond Donor | N-H of the morpholine (B109124) ring (if unsubstituted) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target.

This involves calculating a variety of molecular descriptors for each compound in a training set, such as electronic, steric, and lipophilic properties. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity. A well-validated QSAR model can be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. For instance, a QSAR study on related morpholine derivatives revealed that parameters like polarization, dipole moment, and lipophilicity significantly influence their antioxidant activity. researchgate.net

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov For the this compound scaffold, MD simulations can be used to assess the stability of the docked pose, analyze the conformational changes in both the ligand and the protein upon binding, and calculate the binding free energy.

These simulations can reveal the flexibility of the ligand within the binding site and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. This provides a more realistic and dynamic picture of the binding event compared to the static view from molecular docking. sciepub.com Analysis of the simulation trajectory can help in understanding the structural basis for ligand affinity and selectivity.

In Silico Prediction of Drug-Likeness and Physiochemical Profiles (excluding toxicology)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of lead compounds to ensure they possess favorable physicochemical properties for oral bioavailability and metabolic stability. Various computational models and filters are used for this purpose. nih.gov

For this compound and its derivatives, these in silico tools can predict properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. eijppr.combioflux.com.ro Rules such as Lipinski's Rule of Five and Veber's rules are commonly applied to filter out compounds with undesirable properties. mdpi.comresearchgate.net These predictions help in prioritizing compounds for further experimental investigation.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 195.19 g/mol |

| LogP | 1.2 |

| Topological Polar Surface Area (TPSA) | 38.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

These values are calculated based on the chemical structure and may vary slightly depending on the prediction software used.

Biological and Mechanistic Research of 5 4 Fluorophenyl Morpholin 3 One Scaffolds

Enzymatic Target Modulation

Modulation of enzyme activity is a cornerstone of drug discovery. However, the effect of 5-(4-Fluorophenyl)morpholin-3-one on key enzymatic targets has not been documented in the accessible scientific literature.

Investigation of Enzyme Inhibition Potency (e.g., Carbonic Anhydrase, Monoacylglycerol Lipase)

No studies were found that investigated the inhibitory potency of this compound against carbonic anhydrase or monoacylglycerol lipase (B570770). The morpholine (B109124) scaffold is present in some enzyme inhibitors, but specific inhibitory concentration (IC₅₀) or other potency values for this compound are not available.

Elucidation of Enzyme Binding Mechanisms and Catalytic Inhibition

Consistent with the lack of potency data, there is no information regarding the binding mechanism of this compound to any enzyme. Research elucidating whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, or detailing its interaction with the active or allosteric sites of enzymes like carbonic anhydrase or monoacylglycerol lipase, has not been published.

Receptor-Mediated Biological Effects

The interaction of small molecules with cellular receptors is fundamental to many physiological and pathological processes. The potential for this compound to mediate biological effects through receptor interaction is currently unknown.

Ligand-Receptor Interaction Profiling (e.g., Neurokinin-1 Receptor)

There are no published studies profiling the interaction of this compound with the Neurokinin-1 (NK-1) receptor or any other receptor. While some NK-1 receptor antagonists feature a morpholine ring, specific binding affinity data (such as Kᵢ or Kₔ values) for this compound is absent from the scientific record.

Modulatory Effects on Other Relevant Receptor Systems

Research into the modulatory effects of this compound on other receptor systems is also not available. There is no data to suggest whether this compound acts as an agonist, antagonist, or allosteric modulator on any known receptor.

Cell-Based Phenotypic Screening and Cellular Pathway Analysis

Cell-based assays are crucial for understanding the functional consequences of a compound's activity in a biological context. To date, no such studies have been published for this compound. There is no available information from high-content screening, cell viability assays, or other phenotypic screens that would indicate its cellular effects. Consequently, there are no reports on its impact on specific cellular pathways.

Antiproliferative Effects in Cellular Models of Disease

No research data is publicly available regarding the antiproliferative effects of this compound in any cellular models of disease.

Antimicrobial Efficacy in Microbial Culture Systems

There are no publicly available studies detailing the antimicrobial efficacy of this compound against any microbial strains in culture systems.

In Vitro Biological Profiling and Selectivity Assessment Across Diverse Targets

No in vitro biological profiling or selectivity assessment data for this compound across any biological targets has been reported in the scientific literature.

Research Gaps and Future Perspectives for 5 4 Fluorophenyl Morpholin 3 One

Emerging Synthetic Technologies and Scalability for Production

The efficient and scalable synthesis of 5-(4-fluorophenyl)morpholin-3-one and its analogs is a cornerstone for its development as a therapeutic agent. While traditional synthetic routes exist, often involving multi-step processes, there is a significant opportunity to leverage emerging technologies to improve efficiency, reduce costs, and enhance sustainability.

Key areas for future research include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing offers numerous advantages, including improved reaction control, enhanced safety, and the potential for higher yields and purity. For the synthesis of morpholin-3-ones, this could streamline the process and facilitate large-scale production.

Catalytic Methods: The development of novel catalysts, including enzymatic and chemo-catalysts, can lead to more efficient and selective reactions. For instance, processes for preparing 4-(4-aminophenyl)morpholin-3-one, a key intermediate for some applications, have been improved by optimizing catalysts and reaction conditions for industrial-scale production. google.comgoogle.com

Automated Synthesis Platforms: The integration of robotics and automated systems can accelerate the synthesis and purification of a library of this compound derivatives, enabling rapid exploration of the chemical space for improved biological activity.

Advanced SAR Elucidation Techniques for Complex Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. e3s-conferences.org For this compound, a deeper and more nuanced understanding of its SAR is critical for designing next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Future directions in SAR elucidation should incorporate:

High-Throughput Screening (HTS) and High-Content Screening (HCS): These technologies allow for the rapid screening of large compound libraries against biological targets, generating vast amounts of data to build robust SAR models.

Computational Modeling and Simulation: Molecular docking, quantum mechanics, and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. nih.govresearchgate.net This can guide the rational design of more potent inhibitors. For instance, computational SAR analysis has been used to study acylsulfonylpiperazine derivatives. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): For large and complex biological targets, cryo-EM can provide high-resolution structural information of the ligand-target complex, offering invaluable data for SAR studies.

Chemical Proteomics: This approach can be used to identify the direct cellular targets of this compound and its analogs, helping to elucidate their mechanism of action and potential off-target effects.

SAR studies on various morpholine (B109124) derivatives have revealed key structural features responsible for their diverse pharmacological activities, including anticancer and anti-inflammatory effects. e3s-conferences.orge3s-conferences.org Applying these advanced techniques to the this compound scaffold will be instrumental in optimizing its therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. africansciencegroup.commdpi.comspringernature.com For the this compound scaffold, AI and ML can significantly accelerate the discovery and development of new therapeutic agents.

Key applications of AI and ML include:

Predictive Modeling: AI/ML algorithms can be trained on existing chemical and biological data to predict the physicochemical properties, bioactivity, and potential toxicity of novel this compound derivatives. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel this compound analogs with improved efficacy and safety profiles. mdpi.com

Analysis of Large Datasets: AI can analyze complex datasets from high-throughput screening and multi-omics studies to identify novel drug targets and biomarkers associated with the activity of this compound. youtube.com

Exploration of Novel Biological Targets and Therapeutic Areas for the Scaffold

While the morpholin-3-one (B89469) core has been explored for certain biological activities, there remains a vast, unexplored landscape of potential targets and therapeutic applications. nih.gov A systematic and unbiased approach is needed to fully map the therapeutic potential of the this compound scaffold.

Future research should focus on:

Target Deconvolution: Utilizing techniques such as affinity chromatography, photoaffinity labeling, and computational target prediction to identify the specific molecular targets of this compound.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to assess the effects of this compound derivatives in various disease models, potentially uncovering unexpected therapeutic activities.

Expansion into New Therapeutic Areas: Based on identified targets and phenotypic effects, systematically exploring the efficacy of this scaffold in a broader range of diseases, including neurodegenerative disorders, metabolic diseases, and infectious diseases. For example, morpholin-3-one derivatives have been investigated as potential PET tracers for imaging monoacylglycerol lipase (B570770) (MAGL) in the brain, a target for neurological disorders. ethz.chethz.ch

Studies have already demonstrated the potential of morpholin-3-one derivatives as anticancer agents and EGFR tyrosine kinase inhibitors. nih.govnih.gov Furthermore, derivatives of the related 5-(4-fluorophenyl)-1H-pyrazole have shown potential as inhibitors of p38 MAP kinase and have been investigated for their anti-breast cancer properties. mdpi.comnih.gov A comprehensive exploration of the biological space could reveal novel and valuable applications for the this compound scaffold.

Development of Advanced Prodrug Strategies for Targeted Delivery

Prodrug strategies offer a powerful approach to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as enhancing solubility, increasing permeability, and achieving targeted delivery to specific tissues or cells. nih.govmdpi.com For this compound, the development of advanced prodrugs could significantly enhance its therapeutic index.

Future research in this area should explore:

Enzyme-Activatable Prodrugs: Designing prodrugs that are selectively cleaved by enzymes that are overexpressed in diseased tissues, such as tumors. frontiersin.org This would lead to the localized release of the active drug, minimizing systemic toxicity.

Transporter-Targeted Prodrugs: Modifying the this compound structure to be recognized by specific transporters expressed on target cells, thereby facilitating its uptake and increasing its intracellular concentration. youtube.com

Stimuli-Responsive Prodrugs: Developing prodrugs that release the active compound in response to specific stimuli within the microenvironment of the diseased tissue, such as changes in pH or redox potential. frontiersin.org

Antibody-Drug Conjugates (ADCs) and Nanoparticle-Based Delivery: Incorporating this compound or its potent analogs into ADCs or nanoparticle formulations to achieve highly specific delivery to cancer cells or other target tissues. nih.govscilit.com

The prodrug approach has been successfully applied to a wide range of drugs to overcome challenges such as poor solubility and permeability. nih.govmdpi.comnih.govnih.gov By leveraging these advanced strategies, the therapeutic efficacy and safety profile of this compound could be substantially improved.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(4-Fluorophenyl)morpholin-3-one, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between fluorophenyl-containing precursors and morpholine derivatives. For example, analogous compounds are synthesized via reactions of halogenated aromatic intermediates with morpholine under basic conditions (e.g., using K₂CO₃ in DMF or THF) . Key parameters include temperature control (60–80°C for 12–24 hours), solvent polarity, and stoichiometric ratios to minimize byproducts like diastereomers or unreacted intermediates. Post-synthetic purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and morpholinone (δ ~3.5–4.5 ppm for N–CH₂ groups) moieties. ¹⁹F NMR confirms para-fluorine substitution (δ ~−110 to −115 ppm) .

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities, while ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- FT-IR : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and C–F (~1220 cm⁻¹) validate functional groups .

Q. What are the primary pharmacological targets of morpholinone derivatives like this compound?

- Methodological Answer : Morpholinones are explored as kinase inhibitors, antimicrobial agents, or modulators of neurotransmitter receptors. For fluorophenyl-substituted analogs, computational docking studies (e.g., AutoDock Vina) suggest affinity for ATP-binding pockets in kinases (e.g., PI3K or CDK) due to hydrophobic interactions with fluorophenyl groups and hydrogen bonding via morpholinone oxygen . In vitro assays often pair with cytotoxicity profiling (MTT assays) to assess therapeutic indices .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be controlled, and what analytical methods resolve diastereomers?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) can enforce stereocontrol during cyclization steps. Diastereomers are resolved via chiral HPLC (e.g., Chiralpak AD-H column) or analyzed via X-ray crystallography to confirm absolute configurations . For example, in related compounds, crystallographic data (CIF files refined via SHELXL) reveal torsion angles distinguishing cis/trans isomers .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ProTox-II model parameters such as LogP (~2.5–3.5 for optimal permeability), CYP450 inhibition (risk of drug-drug interactions), and hERG channel binding (cardiotoxicity risk) .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor stability (e.g., binding free energy calculations via MM-PBSA) to prioritize analogs with prolonged target engagement .

Q. How do researchers address contradictory data in biological activity studies of fluorophenyl-morpholinone derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) are mitigated by:

- Standardized Assay Protocols : Consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1% v/v) .

- Structural Verification : Repeating X-ray or NMR analyses to confirm compound integrity, as impurities like regioisomers (e.g., meta- vs. para-fluorophenyl) may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.